molecular formula C12H15ClFN3O B12227683 3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride

3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride

Cat. No.: B12227683
M. Wt: 271.72 g/mol
InChI Key: SAYFRJZEZNKIAH-UHFFFAOYSA-N
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Description

3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride is a compound that features a phenol group and a pyrazole group. It is known for its potential biological activity, although specific applications are still under research. The compound is typically a solid, appearing as white to pale yellow crystalline material .

Preparation Methods

The preparation of 3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride involves specific organic synthesis routes. The synthetic process often includes the following steps:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity .

Chemical Reactions Analysis

3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with proteins involved in cell signaling and metabolic processes .

Comparison with Similar Compounds

3-[[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride can be compared with other pyrazole derivatives, such as:

Properties

Molecular Formula

C12H15ClFN3O

Molecular Weight

271.72 g/mol

IUPAC Name

3-[[[1-(2-fluoroethyl)pyrazol-4-yl]amino]methyl]phenol;hydrochloride

InChI

InChI=1S/C12H14FN3O.ClH/c13-4-5-16-9-11(8-15-16)14-7-10-2-1-3-12(17)6-10;/h1-3,6,8-9,14,17H,4-5,7H2;1H

InChI Key

SAYFRJZEZNKIAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)CNC2=CN(N=C2)CCF.Cl

Origin of Product

United States

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